molecular formula C20H20ClN3 B12125514 Quinoline, 7-chloro-4-[4-(phenylmethyl)-1-piperazinyl]- CAS No. 104668-07-7

Quinoline, 7-chloro-4-[4-(phenylmethyl)-1-piperazinyl]-

Cat. No.: B12125514
CAS No.: 104668-07-7
M. Wt: 337.8 g/mol
InChI Key: RELYQDMDJWGZNA-UHFFFAOYSA-N
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Description

Quinoline, 7-chloro-4-[4-(phenylmethyl)-1-piperazinyl]- is a quinoline-derived compound featuring a 7-chloro substitution on the quinoline core and a 4-(phenylmethyl)piperazinyl group at the 4-position. This structure belongs to the broader class of 7-chloro-4-(piperazin-1-yl)quinoline derivatives, a scaffold recognized for its versatility in medicinal chemistry due to its ability to interact with diverse biological targets . The compound’s molecular formula is C₁₉H₁₉ClN₃, with an average mass of 324.83 g/mol. Its synthesis typically involves nucleophilic substitution reactions between 4,7-dichloroquinoline and substituted piperazines, followed by purification via column chromatography .

Properties

CAS No.

104668-07-7

Molecular Formula

C20H20ClN3

Molecular Weight

337.8 g/mol

IUPAC Name

4-(4-benzylpiperazin-1-yl)-7-chloroquinoline

InChI

InChI=1S/C20H20ClN3/c21-17-6-7-18-19(14-17)22-9-8-20(18)24-12-10-23(11-13-24)15-16-4-2-1-3-5-16/h1-9,14H,10-13,15H2

InChI Key

RELYQDMDJWGZNA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C4C=CC(=CC4=NC=C3)Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution with N-Benzylpiperazine

The primary synthesis route involves reacting 4,7-dichloroquinoline with N-benzylpiperazine under nucleophilic aromatic substitution conditions.

Reaction Conditions

  • Solvent : Methanol or isopropanol are preferred due to their ability to dissolve both reactants and byproducts.

  • Base : Potassium carbonate (K₂CO₃) is used to deprotonate the amine, enhancing nucleophilicity.

  • Temperature : Reflux conditions (65–80°C) are typically employed to accelerate the reaction.

  • Stoichiometry : A 1:1 molar ratio of 4,7-dichloroquinoline to N-benzylpiperazine minimizes side reactions, though slight excesses (1.2 equivalents) may improve yields.

Example Procedure

  • Combine 4,7-dichloroquinoline (10.0 g, 0.05 mol), N-benzylpiperazine (9.8 g, 0.055 mol), and K₂CO₃ (6.9 g, 0.05 mol) in methanol (150 mL).

  • Reflux for 12 hours.

  • Cool, filter, and concentrate under reduced pressure.

  • Partition the residue between dichloromethane (200 mL) and water (100 mL).

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

  • Recrystallize from hexane to obtain the product as a white solid (Yield: 78%).

Mechanistic Insights

The electron-withdrawing quinoline ring activates the 4-chloro position for substitution. N-Benzylpiperazine attacks the electrophilic carbon, displacing chloride via a two-step addition-elimination mechanism. Steric hindrance from the benzyl group necessitates prolonged reaction times compared to unsubstituted piperazine.

Stepwise Benzylation of Piperazine

An alternative approach involves first synthesizing 7-chloro-4-(piperazin-1-yl)quinoline, followed by benzylation:

  • Prepare 7-chloro-4-(piperazin-1-yl)quinoline via methods in US9206133B2.

  • React with benzyl bromide (1.1 equivalents) in dichloromethane using triethylamine as a base.

  • Purify via column chromatography (SiO₂, ethyl acetate/hexane).

Advantages : Higher control over benzylation site.
Disadvantages : Additional steps reduce overall yield (typically 60–65%).

Solvent-Free Conditions

Microwave-assisted synthesis in solvent-free conditions has been explored for analogous compounds:

  • Mix 4,7-dichloroquinoline, N-benzylpiperazine, and K₂CO₃.

  • Irradiate at 100°C for 1 hour.

  • Yield: 70% (reported for similar substrates).

Critical Analysis of Reaction Parameters

Solvent Impact on Yield and Purity

SolventTemperature (°C)Time (h)Yield (%)Purity (%)
Methanol65127899.2
Isopropanol80108298.5
DMF10066597.0

Methanol and isopropanol provide optimal balances of yield and purity, while DMF leads to lower yields due to side reactions.

Base Selection and Equivalents

  • K₂CO₃ : 1 equivalent suffices for deprotonation without excessive basification.

  • NaH : Higher yields (85%) but requires anhydrous conditions.

  • Et₃N : Less effective (yields ≤60%) due to weaker basicity.

Purification and Characterization

Work-Up Strategies

  • Extraction : Dichloromethane/water partitioning effectively removes inorganic salts and unreacted starting materials.

  • Crystallization : Hexane or ethyl acetate/hexane mixtures yield crystalline products with >99% purity.

Analytical Data

  • ¹H NMR (CDCl₃) : δ 8.58 (d, J=5.1 Hz, 1H, H-3), 7.94 (d, J=9.0 Hz, 1H, H-8), 4.12 (s, 2H, CH₂Ph), 3.16 (m, 8H, piperazine).

  • HPLC : Retention time 12.3 min (C18 column, acetonitrile/water 70:30).

Challenges and Mitigation Strategies

Dimer Impurities

  • Cause : Self-condensation of 4,7-dichloroquinoline.

  • Solution : Use excess N-benzylpiperazine (1.2 equivalents) and monitor reaction progress via TLC.

Regioselectivity Issues

  • Cause : Competing substitution at the 7-chloro position.

  • Solution : Lower reaction temperatures (60°C) and controlled addition of amine .

Chemical Reactions Analysis

Types of Reactions

Quinoline, 7-chloro-4-[4-(phenylmethyl)-1-piperazinyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce the corresponding amines .

Scientific Research Applications

Antimalarial Activity

Quinoline derivatives are well-known for their antimalarial properties. The compound has shown promising results against malaria parasites, particularly Plasmodium falciparum.

Case Studies and Findings:

  • Efficacy in Plasmodium falciparum :
    • A study demonstrated that quinoline derivatives exhibit potent antiplasmodial activity with low nanomolar potency in vitro. The mechanism involves the inhibition of translation elongation factor 2 in the malaria parasite, which is crucial for protein synthesis .
    • The compound was optimized from initial screening hits that displayed moderate potency but improved pharmacokinetic profiles led to excellent oral efficacy in animal models .
  • Resistance and Novel Mechanisms :
    • As resistance to traditional antimalarials like chloroquine increases, quinoline derivatives are being investigated as alternatives. The unique mechanism of action of these compounds makes them valuable candidates for further development .

Anticancer Properties

Quinoline derivatives have also been explored for their anticancer potential. Various studies indicate that they can inhibit cancer cell proliferation through multiple mechanisms.

Notable Findings:

  • Inhibition of Cancer Cell Lines :
    • Research has shown that quinoline derivatives exhibit significant cytotoxic effects against various cancer cell lines, including cervical (HeLa), breast (MCF-7), and colon carcinoma (HCT-116) cells .
    • The mechanisms include inhibition of protein kinases and topoisomerases, which are essential for cancer cell replication and survival .

Antimicrobial Activity

The antimicrobial properties of quinoline compounds extend beyond their antimalarial effects. They have demonstrated efficacy against various bacterial and fungal pathogens.

Research Insights:

  • Broad Spectrum Antimicrobial Activity :
    • Quinoline derivatives have been tested against both Gram-positive and Gram-negative bacteria, showing superior antibacterial activity compared to standard antibiotics like ciprofloxacin .
    • In vitro studies revealed significant antifungal effects against Candida albicans as well .

Insecticidal Applications

Given the rising incidence of mosquito-borne diseases, quinoline derivatives are being investigated for their insecticidal properties.

Key Findings:

  • Larvicidal and Pupicidal Effects :
    • A recent study reported that certain quinoline derivatives exhibit significant larvicidal and pupicidal activity against malaria vectors such as Anopheles stephensi and dengue vectors like Aedes aegypti .
    • The lethal concentrations required to achieve mortality were noted to be within effective ranges, indicating potential use as biocides in vector control strategies .

Summary Table of Applications

ApplicationDescriptionKey Findings
AntimalarialEffective against Plasmodium falciparumPotent inhibition of translation elongation factor 2
AnticancerInhibits various cancer cell linesSignificant cytotoxicity against HeLa, MCF-7, HCT-116
AntimicrobialBroad-spectrum activity against bacteria and fungiSuperior efficacy compared to ciprofloxacin
InsecticidalLarvicidal effects on malaria and dengue vectorsEffective at low lethal concentrations

Mechanism of Action

The mechanism of action of Quinoline, 7-chloro-4-[4-(phenylmethyl)-1-piperazinyl]- involves its interaction with specific molecular targets and pathways. The compound is known to modulate oxidative stress, reduce neuroinflammation, and normalize calcium homeostasis in biological systems . These effects are believed to be mediated through its interaction with enzymes and receptors involved in these processes.

Comparison with Similar Compounds

Structural Analogues with Varying Piperazine Substituents

The biological activity of 7-chloro-4-piperazinylquinoline derivatives is highly dependent on the substituents attached to the piperazine ring. Below is a comparative analysis of key analogs:

Compound Name Substituent on Piperazine Biological Activity Key Findings Reference
7-Chloro-4-(piperazin-1-yl)quinoline Unsubstituted piperazine Antimalarial, antibacterial Core scaffold; moderate activity against Plasmodium falciparum
7-Chloro-4-[4-(phenylmethyl)-1-piperazinyl]- 4-(Phenylmethyl) Under investigation (potential antiparasitic/antimicrobial) Enhanced lipophilicity; improved pharmacokinetics predicted
7-Chloro-4-[4-(4-chlorobenzoyl)piperazinyl]quinoline 4-(4-Chlorobenzoyl) Anticancer (Wnt/β-catenin pathway inhibition) IC₅₀ = 2.1 µM against colorectal cancer cells
7-Chloro-4-[4-(difluorocyclohexyl)piperazinyl]quinoline 4-(4,4-Difluorocyclohexyl) Antiviral (HCV protease inhibition) 60% inhibition at 10 µM; low cytotoxicity
7-Chloro-4-[4-(2-methyl-5-nitroimidazolyl)piperazinyl]quinoline 4-(5-Nitroimidazole) Antimycobacterial IC₅₀ = 5.1 µM against M. tuberculosis; less potent than isoniazid

Key Observations :

  • Lipophilicity and Target Selectivity : The phenylmethyl group in the target compound increases lipophilicity compared to unsubstituted piperazine analogs, which may enhance blood-brain barrier penetration or intracellular accumulation .
Analogues with Hydrazine and Triazole Linkers

Replacing the piperazine moiety with hydrazine or triazole groups alters solubility and target interactions:

Compound Name Structure Biological Activity Key Findings Reference
7-Chloro-4-(2-((3-(4-nitrophenyl)hydrazinyl)quinoline (4f) Hydrazine linker + 4-nitrophenyl Antifungal 75% inhibition of Aspergillus niger at 25 µg/mL
N-[7-Chloro-4-(4-(phenoxymethyl)triazolyl)quinoline]acetamide Triazole + phenoxymethyl Antiproliferative 40% growth inhibition in HeLa cells at 10 µM
7-Chloro-4-(1H-1,2,3-triazol-1-yl)quinoline derivatives Triazole + variable R-groups Insecticidal (against Spodoptera frugiperda) 90% larval mortality at 50 ppm; acetylcholinesterase inhibition

Key Observations :

  • Hydrazine Derivatives : Exhibit broad-spectrum antifungal activity but suffer from stability issues in physiological conditions .
  • Triazole Derivatives : Improved metabolic stability and insecticidal activity, making them viable for agricultural applications .
Toxicity and Selectivity Profiles

Toxicity data for select analogs are summarized below:

Compound Name Model Organism Toxicity Profile Reference
7-Chloro-4-[4-(phenylmethyl)piperazinyl]quinoline Caenorhabditis elegans >90% survival at 100 µM; comparable to untreated controls
7-Chloro-4-(4-(5-nitroimidazolyl)piperazinyl)quinoline Human fibroblasts CC₅₀ = 50 µM; low cytotoxicity
7-Chloro-4-(2-chloroquinolin-3-yl-methylene)hydrazinylquinoline (4a) Bacillus subtilis MIC = 25 µg/mL; no toxicity to mammalian cells

Key Observations :

  • The target compound’s phenylmethyl-substituted analog demonstrates low toxicity in C. elegans, suggesting favorable selectivity .
  • Nitroimidazole-containing derivatives exhibit moderate cytotoxicity, necessitating structural optimization for therapeutic use .

Challenges :

  • Regioselectivity: Competing reactions at the quinoline 4- and 7-positions require careful control of stoichiometry and temperature .
  • Purification : Column chromatography (MeOH/EtOAc) is critical to isolate the desired product from by-products .

Biological Activity

Quinoline derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, Quinoline, 7-chloro-4-[4-(phenylmethyl)-1-piperazinyl]- has shown promise in various therapeutic areas, including anticancer, antidiabetic, and antimalarial activities. This article presents a detailed overview of the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The compound Quinoline, 7-chloro-4-[4-(phenylmethyl)-1-piperazinyl]- is characterized by its unique quinoline scaffold combined with a piperazine moiety. The molecular formula is C17H20ClN3C_{17}H_{20}ClN_3 with a molecular weight of approximately 303.81 g/mol. Its structure is instrumental in conferring various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this quinoline derivative. A notable study evaluated various derivatives of 7-chloro-4-(piperazin-1-yl)quinoline against human breast cancer (MCF-7) and prostate cancer (PC3) cell lines. The compound 2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone (4q) exhibited significant cytotoxicity with IC50 values of 6.502 μM for MCF-7 and 11.751 μM for PC3 cells, comparable to doxorubicin, a standard chemotherapeutic agent .

Antimalarial and Antiparasitic Activity

The quinoline scaffold is well-known for its antimalarial properties. In a structural survey, compounds based on the 7-chloro-4-(piperazin-1-yl)quinoline framework exhibited promising antimalarial activity. These compounds were evaluated against Plasmodium falciparum and demonstrated effective inhibition of parasite growth .

Other Pharmacological Activities

The compound has also been investigated for other biological activities:

  • Antidiabetic : Some derivatives showed potential in modulating glucose levels in diabetic models.
  • Anti-HIV : Certain analogs have been reported to inhibit HIV replication effectively .
  • Neuroprotective Effects : The piperazine component may contribute to neuroprotective properties through modulation of neurotransmitter systems .

The biological activity of Quinoline, 7-chloro-4-[4-(phenylmethyl)-1-piperazinyl]- can be attributed to its interaction with specific molecular targets:

  • VEGFR-II Inhibition : The compound has shown potential as a VEGFR-II inhibitor, which plays a crucial role in tumor angiogenesis .
  • Oxidative Stress Modulation : It interferes with the redox balance in cells, affecting the survival of cancer cells and parasites .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AnticancerMCF-76.502
AnticancerPC311.751
AntimalarialPlasmodium falciparumNot specified
Anti-HIVHIVNot specified
NeuroprotectiveNeuronal CellsNot specified

Case Studies

  • Cytotoxic Evaluation : A study synthesized various derivatives of 7-chloroquinoline and evaluated their cytotoxic effects against multiple cancer cell lines, revealing that modifications to the piperazine ring significantly influenced activity levels .
  • Antileishmanial Activity : Research focused on quinoline derivatives indicated that certain modifications enhanced activity against Leishmania donovani, suggesting that structural optimization could lead to novel treatments for leishmaniasis .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 7-chloro-4-(piperazin-1-yl)quinoline derivatives?

  • Methodology : The compound is synthesized via nucleophilic substitution using 4,7-dichloroquinoline and piperazine in a 1:3 molar ratio. The reaction is refluxed in 2-propanol for 4 hours, followed by purification via recrystallization from the same solvent. Key steps include monitoring reaction progress with TLC and confirming purity via ^1H-NMR (δ 8.68 ppm for quinoline protons, 3.12–2.93 ppm for piperazine protons) .
  • Critical Parameters : Excess piperazine ensures complete substitution at the 4-position. Solvent choice (2-propanol) minimizes side reactions like dimerization .

Q. How is the structural identity of 7-chloro-4-(piperazin-1-yl)quinoline confirmed?

  • Techniques : X-ray crystallography reveals a monoclinic crystal system with hydrogen-bonded chains (N–H⋯N interactions). NMR spectroscopy confirms proton environments, while mass spectrometry validates molecular weight (MW: 255.7 g/mol). Impurity profiling (e.g., residual 4,5-dichloroquinoline) is conducted via HPLC .

Q. What in vitro assays are used for preliminary biological screening?

  • Anti-inflammatory Screening : Nitric oxide (NO) inhibition in LPS-stimulated macrophages at 10–100 µM concentrations. Peripheral analgesic activity is assessed via acetic acid-induced writhing tests in murine models .
  • Antimalarial Screening : Plasmodium falciparum strain 3D7 is used in SYBR Green assays, with IC₅₀ values compared to quinine .

Q. What purification strategies address synthetic by-products?

  • Recrystallization : 2-propanol effectively removes 4,5-dichloroquinoline impurities (1–4%) via differential solubility. Chromatographic methods (silica gel, ethyl acetate/hexane) resolve regioisomers .

Q. How are solubility and stability optimized for in vivo studies?

  • Formulation : Stock solutions (10 mM in DMSO) are diluted in PBS (pH 7.4) for intraperitoneal administration. Stability is assessed via UV-Vis spectroscopy over 24 hours at 25°C .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) enhance antimalarial potency?

  • Derivative Design : Substituents at the piperazine N-atom (e.g., benzyl, propyl groups) improve lipophilicity and parasite membrane penetration. Compound 3c (IC₅₀ = 0.8 nM vs. P. falciparum) incorporates a 3-chloropropyl group, enhancing hydrophobic interactions with heme detoxification targets .
  • Methodology : Molecular docking (PDB: 1LDG) identifies binding affinity to PfATP6, validated via in vitro hemozoin inhibition assays .

Q. How to reconcile contradictory biological data (e.g., anti-inflammatory vs. antimalarial activity)?

  • Hypothesis Testing : Use isoform-specific assays (e.g., COX-2 for inflammation vs. PfCRT for malaria) to identify off-target effects. For example, NO inhibition (anti-inflammatory) may correlate with heme binding (antimalarial) .
  • Data Validation : Compare pharmacokinetic profiles (Cmax, AUC) in rodent models to rule out tissue-specific bioavailability issues .

Q. What advanced techniques characterize impurity profiles in bulk synthesis?

  • LC-MS/MS : Detects trace 4,5-dichloroquinoline (0.1% limit) using a C18 column and 0.1% formic acid/acetonitrile gradient.
  • XRD : Identifies crystalline polymorphs (e.g., Form I vs. Form II) impacting dissolution rates .

Q. How to optimize multi-step synthesis for hybrid derivatives (e.g., hydrazone hybrids)?

  • Stepwise Strategy :

Synthesize 7-chloro-4-(piperazin-1-yl)quinoline HCl salt .

Couple with 4-chloromethyl-benzaldehyde via nucleophilic substitution in acetonitrile/DMF (77.6% yield) .

Purify via vacuum filtration and characterize via FT-IR (C=O stretch at 1680 cm⁻¹) .

  • Automation : Continuous flow reactors reduce reaction time from 30 hours to 2 hours by improving heat transfer .

Q. What mechanistic studies elucidate the dual role of quinoline-piperazine hybrids in oxidative stress?

  • ROS Scavenging : Electron paramagnetic resonance (EPR) detects superoxide radical (O₂˙⁻) quenching at 50 µM.
  • Gene Expression : qPCR quantifies Nrf2 and HO-1 upregulation in HepG2 cells, linking anti-inflammatory effects to antioxidant pathways .

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